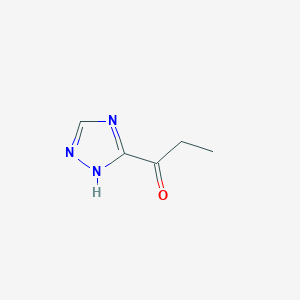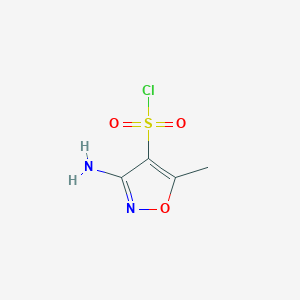
4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile (4C2MSP5PC) is an organic compound that belongs to the class of pyrimidine carbonitrile derivatives. It is a white crystalline solid that is soluble in water, alcohols, and other organic solvents. 4C2MSP5PC has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Pyridine Derivatives : This compound has been used in synthesizing various pyridine derivatives, including isoquinoline and pyrido[2,3-d] pyrimidine derivatives (Al-Issa, 2012).
- Formation of Pyrimidines : It reacts with hydrazine hydrate to yield dihydrazino derivatives and subsequently form pyrazolo-[3,4-b]-pyridine derivatives (El-Reedy et al., 1989).
- Spectroscopic Analysis : The compound has been the subject of detailed spectroscopic investigations to understand its molecular structure and potential chemical reactivity (Alzoman et al., 2015).
Potential Biological Applications
- Molecular Docking Studies : Molecular docking studies suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes, indicating potential as chemotherapeutic agents (Alzoman et al., 2015).
- Dihydrofolate Reductase Inhibitors : Structural characterization of derivatives of this compound has been conducted to assess their potential as dihydrofolate reductase inhibitors, an important target in cancer therapy (Al-Wahaibi et al., 2021).
General Chemical Applications
- Development of Novel Compounds : It has been instrumental in the development of new chemical compounds and in understanding the behavior of pyrimidines in various chemical reactions (Tanji et al., 1989).
- Structural Studies : Extensive structural and spectroscopic studies have been performed on chloropyrimidine derivatives to understand their electronic charge distribution, dipole moments, and molecular electrostatic potential surfaces (Gupta et al., 2006).
Propiedades
IUPAC Name |
4-chloro-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c1-17-12-15-10(8-5-3-2-4-6-8)9(7-14)11(13)16-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAAEHFEWBIHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B2511969.png)





![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511979.png)
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2511980.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2511988.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)

